molecular formula C16H16N4O3 B7647583 4-[3-(2-Methoxyphenyl)propyl]-3-pyrazin-2-yl-1,2,4-oxadiazol-5-one

4-[3-(2-Methoxyphenyl)propyl]-3-pyrazin-2-yl-1,2,4-oxadiazol-5-one

Cat. No. B7647583
M. Wt: 312.32 g/mol
InChI Key: LQAPFMFGHUEGDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(2-Methoxyphenyl)propyl]-3-pyrazin-2-yl-1,2,4-oxadiazol-5-one, also known as PPOP, is a novel compound that has been found to have potential applications in scientific research. PPOP is a heterocyclic compound that contains a pyrazine ring, an oxadiazole ring, and a methoxyphenyl group. The compound is synthesized through a multistep process that involves the reaction of various reagents and intermediates.

Scientific Research Applications

4-[3-(2-Methoxyphenyl)propyl]-3-pyrazin-2-yl-1,2,4-oxadiazol-5-one has been found to have potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to modulate the activity of GABA receptors and has been found to have anxiolytic and anticonvulsant effects in animal models. This compound has also been found to have potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides.

Mechanism of Action

The mechanism of action of 4-[3-(2-Methoxyphenyl)propyl]-3-pyrazin-2-yl-1,2,4-oxadiazol-5-one is not fully understood, but it is believed to modulate the activity of GABA receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its activity is modulated by various compounds, including benzodiazepines. This compound has been found to bind to the benzodiazepine site on GABA receptors and enhance their activity, leading to anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including anxiolytic and anticonvulsant effects in animal models. The compound has also been found to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease. This compound has also been shown to have potential applications in the treatment of pain, as it has been found to modulate the activity of TRPV1 receptors.

Advantages and Limitations for Lab Experiments

One advantage of 4-[3-(2-Methoxyphenyl)propyl]-3-pyrazin-2-yl-1,2,4-oxadiazol-5-one is that it has been found to have potential applications in various fields of scientific research, including neuroscience and medicinal chemistry. The compound is also relatively easy to synthesize, and its synthesis method has been well-established. However, one limitation of this compound is that its mechanism of action is not fully understood, and further research is needed to elucidate its effects on GABA receptors and other targets.

Future Directions

There are several future directions for research on 4-[3-(2-Methoxyphenyl)propyl]-3-pyrazin-2-yl-1,2,4-oxadiazol-5-one. One direction is to further elucidate its mechanism of action and its effects on GABA receptors and other targets. Another direction is to investigate its potential applications in the treatment of Alzheimer's disease and pain. Additionally, further research is needed to assess the toxicity and safety of this compound in animal models and humans. Overall, this compound is a promising compound with potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 4-[3-(2-Methoxyphenyl)propyl]-3-pyrazin-2-yl-1,2,4-oxadiazol-5-one involves a multistep process that begins with the reaction of 2-chloro-3-nitropyrazine with sodium methoxide to form 2-methoxy-3-nitropyrazine. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting compound is then reacted with ethyl chloroformate and sodium azide to form the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with 3-(2-methoxyphenyl)propylamine to form this compound.

properties

IUPAC Name

4-[3-(2-methoxyphenyl)propyl]-3-pyrazin-2-yl-1,2,4-oxadiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-22-14-7-3-2-5-12(14)6-4-10-20-15(19-23-16(20)21)13-11-17-8-9-18-13/h2-3,5,7-9,11H,4,6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAPFMFGHUEGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCCN2C(=NOC2=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.